molecular formula C11H21NO3 B043165 N-Boc-4-piperidinemethanol CAS No. 123855-51-6

N-Boc-4-piperidinemethanol

Cat. No.: B043165
CAS No.: 123855-51-6
M. Wt: 215.29 g/mol
InChI Key: CTEDVGRUGMPBHE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-Boc-4-piperidinemethanol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine at synapses, leading to prolonged cholinergic effects .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and memory processing. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels. For instance, it can enhance neurotransmission in cholinergic neurons, potentially affecting processes such as learning and memory . Moreover, it has been suggested that this compound could be used to study Alzheimer’s Disease .

Biochemical Analysis

Biochemical Properties

N-Boc-4-piperidinemethanol is known to be an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission .

Cellular Effects

In vitro studies have shown that this compound can inhibit tumor growth and induce apoptosis in cancer cells . This could be due to its ability to bind to the epidermal growth factor receptor (EGFR) and prevent the binding of ligands . EGFR is often overexpressed in various types of cancers, and its activation leads to cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the acetylcholinesterase enzyme. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can enhance cholinergic transmission, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning .

Temporal Effects in Laboratory Settings

Given its role as an acetylcholinesterase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the drug remains in the system .

Dosage Effects in Animal Models

As with any drug, it is likely that its effects would vary with dosage, with higher doses potentially leading to more pronounced effects or even toxicity .

Metabolic Pathways

Given its role as an acetylcholinesterase inhibitor, it is likely involved in the cholinergic pathway .

Transport and Distribution

Given its molecular structure, it is likely that it can cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely that it localizes to synapses, where acetylcholinesterase is found .

Preparation Methods

N-Boc-4-piperidinemethanol can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate. The synthetic route involves the following steps :

Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

N-Boc-4-piperidinemethanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions include N-Boc-4-piperidinecarboxaldehyde and N-Boc-4-piperidinecarboxylic acid .

Scientific Research Applications

N-Boc-4-piperidinemethanol is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.

    Medicine: Involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty chemicals.

Comparison with Similar Compounds

N-Boc-4-piperidinemethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tert-butyloxycarbonyl protecting group and the hydroxymethyl functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEDVGRUGMPBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377291
Record name N-Boc-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123855-51-6
Record name N-Boc-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Boc-isonipecotic acid (10.0 g, 214 mmol) was dissolved in THF (400 mL) and cooled to 0° C. A solution of BH3-THF (180 mL, 1 N in THF, 180 mmol) was added slowly. The mixture stirred for 1 h at 0° C. and was allowed to warm to room temperature for 12 h. The mixture was carefully quenched with water and diluted with ethyl acetate. The water layer was extracted with ethyl acetate. The organic layers were combined, washed with brine, dried (Na2SO4), filtered and concentrated to provide l-Boc-piperidine-4-methanol (7.98 g, 85%) as a white solid.
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Synthesis routes and methods II

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (19.3 g, 84.0 mmol) in THF (100 mL) was added diborane (185 mL, 1.0 M solution in THF) over a period of 10 min at 0° C. Hydrogen gas was rapidly evolved and after gas evolution had ceased the reaction was stirred at room temperature for 1 h. The reaction mixture was again cooled to 0° C., and 1 M aqueous HCl was added dropwise to the reaction mixture with further evolution of hydrogen. Addition of HCl was continued until the evolution of hydrogen had almost ceased. The mixture was then stirred for 10 min and made basic (pH 13-14) by the addition of 1 M NaOH solution. The aqueous solution was extracted with ethyl acetate, the organic phase washed with brine, dried and concentrated under reduced pressure to yield 4-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (18.12 g, 100%).
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19.3 g
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185 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of Boc-isonipecotic acid (40 g, 0.17 mol) and N-methylmorpholine (19 mL, 0.17 mol) in tetrahydrofuran (900 mL) stirring at −10° C., ethyl chloroformate was slowly added (17 mL, 0.17 mol) via addition funnel. After 30 min, sodium borohydride was added (19.8 g, 0.5 mol) in one portion. The reaction mixture was stirred at −10° C. for 1 h; then it was slowly quenched with methanol. The solvent was removed in vacuo; the resulting residue was diluted with 10% aqueous acetic acid and partitioned between ethyl acetate and water. The aqueous layer was separated and extracted with additional ethyl acetate (2×500 mL). The combined organic extracts were dried with magnesium sulfate, filtered, and concentrated in vacuo to a solid residue which was chromatographed on silica gel. Elution with ethyl acetate-hexanes (1:9 to 1:1) provided the title compound (33.8 g, 90%) as a white solid.
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40 g
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19 mL
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900 mL
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90%

Synthesis routes and methods IV

Procedure details

1-Boc-4-Hydroxymethyl-piperidine was prepared from 1-Boc-piperidine-4-carboxylic acid ethyl ester by a procedure similar to that described in the preparation of 2-morpholin-4-yl-propanol.
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Synthesis routes and methods V

Procedure details

A solution of 25.03 g (109.2 mmole) N-Boc isonipecotic acid was dissolved in 200 mL THF and treated with 200 mL 1 M borane-tetrahydrofuran complex in THF, and the mixture was stirred overnight. The mixture was concentrated under vacuum, diluted with 750 mL ethyl acetate, and washed with 150 mL 1 N HCl (6×) and then saturated brine. The organic layer was dried over sodium sulfate and concentrated to give 24.3 g of crude product as a white solid. This was used as is in the next step.
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25.03 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-4-piperidinemethanol
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Customer
Q & A

Q1: What is the role of N-Boc-4-piperidinemethanol in the synthesis of GDC-0310?

A1: this compound is a crucial building block in the synthesis of GDC-0310. It participates in a regioselective aromatic nucleophilic substitution (SNAr) reaction with 1-chloro-2,4-difluorobenzene. [] This reaction is the first step in building the complex piperidine structure that ultimately becomes part of the GDC-0310 molecule. The Boc protecting group on the nitrogen atom of this compound is strategically important to ensure regioselectivity and prevent unwanted side reactions during the SNAr reaction.

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